molecular formula C7H10N2O2S B032415 5-Amino-2-methylbenzenesulfonamide CAS No. 6973-09-7

5-Amino-2-methylbenzenesulfonamide

Cat. No. B032415
CAS RN: 6973-09-7
M. Wt: 186.23 g/mol
InChI Key: KTPBKMYOIFHJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2-methylbenzenesulfonamide involves several steps, starting from readily available precursors. An efficient large-scale synthesis starts with 4-nitroaniline, proceeding through reductive acylation, chlorosulfonation-amidation, and hydrolysis stages, achieving significant overall yields without the need for extractive workup procedures or chromatographic purifications (Dragovich et al., 2008). Another approach aims to improve and scale up the synthesis from p-nitrotoluene, resulting in a safer and more efficient process by avoiding toxic solvents and enhancing purification conditions (Bùi Thị Thanh Châm et al., 2023).

Molecular Structure Analysis

The molecular and electronic structure of related benzenesulfonamide compounds has been characterized using X-ray diffraction, revealing their crystalline organization and intramolecular hydrogen bond formations. These studies contribute to understanding the stereo-chemical characteristics essential for their reactivity and interactions (Rublova et al., 2017).

Chemical Reactions and Properties

5-Amino-2-methylbenzenesulfonamide participates in various chemical reactions, including strain-promoted azide-alkyne cycloaddition, where its reactivity is modulated by N-functionalities. Such reactions are crucial for developing adjustable alkyne reagents in click chemistry, demonstrating the compound's versatility (Kaneda et al., 2017).

Physical Properties Analysis

The physical properties of related compounds, such as 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, have been extensively studied through experimental and computational methods, including DFT calculations. These studies provide insights into the compound's vibrational frequencies, molecular geometry, and spectral characteristics, offering a comprehensive understanding of its physical behavior (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-Amino-2-methylbenzenesulfonamide and related compounds are characterized by their interactions and reactivity in various chemical contexts. For instance, their ability to undergo N-alkylation and participate in the synthesis of complex molecules highlights their utility in organic synthesis and potential applications in medicinal chemistry (Lu et al., 2015).

Scientific Research Applications

Fluorescent Visualization

5-Amino-2-methylbenzenesulfonamide has been utilized as an indirect fluorescent visualization reagent in reversed-phase ion pair chromatography. This application is significant for the quantitation of aliphatic amines, marking the presence of certain compounds in a sample through fluorescent visualization. This method proved to be linear and sensitive, with a minimum detectable concentration of 1.01 × 10−3M with a 20 µl injection loop, showcasing its potential in sensitive detection methods in chemical analysis (Gallo & Walters, 1986).

Antibacterial and Enzyme Inhibition

The compound has shown promise in the field of medicinal chemistry. It's been used as a precursor in the synthesis of sulfonamides with antibacterial potential and enzyme inhibition properties. These synthesized sulfonamides have been observed to exhibit notable inhibitory activity against various bacterial strains and lipoxygenase enzymes, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Safety And Hazards

5-Amino-2-methylbenzenesulfonamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-amino-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPBKMYOIFHJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284367
Record name 5-Amino-2-methylbenzenesulfonamide
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Amino-2-methylbenzenesulfonamide

CAS RN

6973-09-7
Record name 5-Amino-2-methylbenzenesulfonamide
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Record name 5-Amino-2-methylbenzenesulfonamide
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Record name 5-Amino-2-methylbenzenesulfonamide
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Synthesis routes and methods

Procedure details

To a solution of 3-aminosulfonyl-4-methylnitrobenzene in dichloromethane and methanol was added 10% Pd/C and the mixture shaken under a hydrogen atmosphere at 50 psi for 15 minutes. The mixture was filtered through diatomaceous earth and the filter cake was washed with methanol. The combined organic solvents were concentrated under reduced pressure to give crude product, which was further purified by flash column chromatography (ethyl acetate:hexanes 1:1) to give 3-aminosulfonyl-4-methylaniline, LCMS: purity: 87%; MS (m/e): 187 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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